
N-(2-aminophenyl)-N-methyl-N-phenylamine
Übersicht
Beschreibung
N-(2-aminophenyl)-N-methyl-N-phenylamine: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an amino group attached to a phenyl ring, which is further substituted with a methyl group and another phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Aromatic Nucleophilic Substitution: One common method for synthesizing N-(2-aminophenyl)-N-methyl-N-phenylamine involves the nucleophilic substitution of a halogenated aromatic compound with an amine. For example, 2-bromoaniline can react with N-methyl aniline in the presence of a base such as potassium carbonate to yield the desired product.
Reductive Amination: Another method involves the reductive amination of 2-nitroaniline with N-methyl aniline. This process typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(2-aminophenyl)-N-methyl-N-phenylamine can undergo oxidation reactions, where the amino group is converted to a nitro group or other oxidized forms. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can also be reduced to form various derivatives. For example, reduction with lithium aluminum hydride can yield the corresponding amine.
Substitution: The aromatic rings in this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with palladium on carbon.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Major Products Formed:
Oxidation: Nitro derivatives, quinones.
Reduction: Secondary amines, primary amines.
Substitution: Nitroanilines, sulfonated anilines, halogenated anilines.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-aminophenyl)-N-methyl-N-phenylamine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the production of dyes, pigments, and polymers.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. It has shown promise in the synthesis of compounds with anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is used in the manufacture of specialty chemicals, including corrosion inhibitors, surfactants, and stabilizers for plastics and rubber.
Wirkmechanismus
The mechanism by which N-(2-aminophenyl)-N-methyl-N-phenylamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The molecular pathways involved may include inhibition of signal transduction pathways or modulation of gene expression.
Vergleich Mit ähnlichen Verbindungen
N-phenyl-N-methylamine: Lacks the 2-amino substitution, resulting in different reactivity and applications.
N-(2-aminophenyl)-N-phenylamine: Similar structure but without the methyl group, affecting its chemical properties and biological activity.
N-(2-aminophenyl)-N-methylamine: Lacks the second phenyl ring, leading to different physical and chemical characteristics.
Uniqueness: N-(2-aminophenyl)-N-methyl-N-phenylamine is unique due to the presence of both a methyl group and a phenyl ring attached to the amino-substituted phenyl ring. This combination of substituents imparts distinct electronic and steric properties, making it valuable in specific synthetic and industrial applications.
Eigenschaften
IUPAC Name |
2-N-methyl-2-N-phenylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-15(11-7-3-2-4-8-11)13-10-6-5-9-12(13)14/h2-10H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSPDVXRRIWYJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444695 | |
| Record name | N-(2-aminophenyl)-N-methyl-N-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50374-92-0 | |
| Record name | N-(2-aminophenyl)-N-methyl-N-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


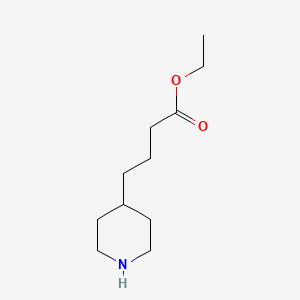
![6-Bromo-8-methoxy-3-nitroimidazo[1,2-A]pyrazine](/img/structure/B1609816.png)
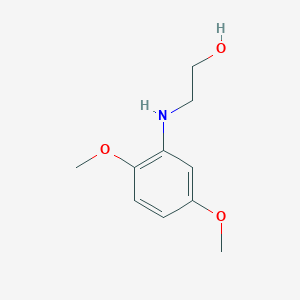
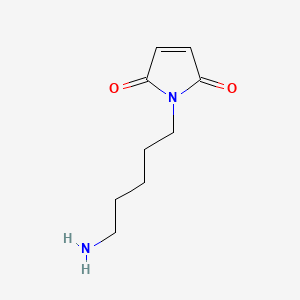

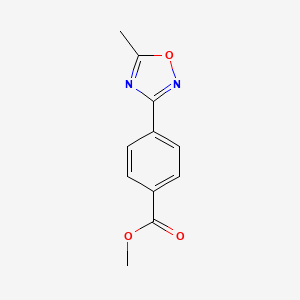
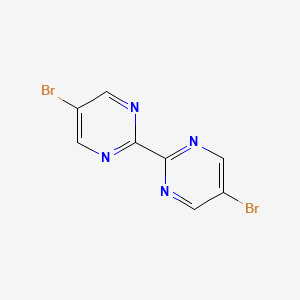

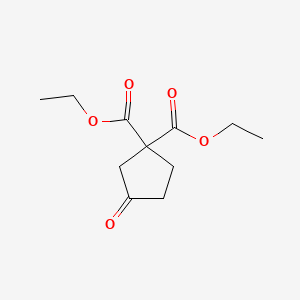
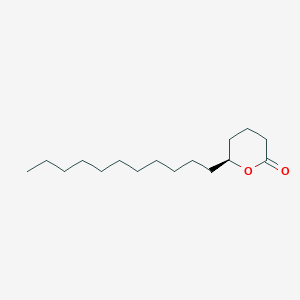
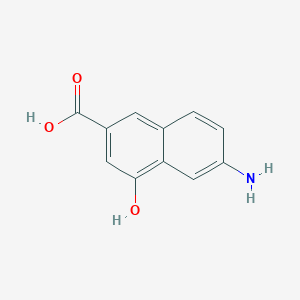
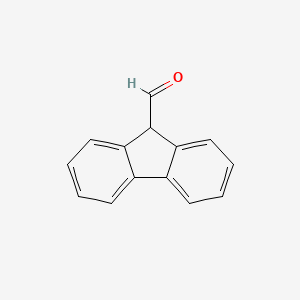

![2-Bromo-10H-indolo[3,2-b]quinoline](/img/structure/B1609837.png)
